![molecular formula C13H10N2O2S B2436108 N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide CAS No. 887346-11-4](/img/structure/B2436108.png)
N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of thiazole derivatives has been studied extensively. For instance, a novel series of substituted 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile derivatives was synthesized from the reaction of 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea with various compounds .Molecular Structure Analysis
The thiazole ring in the molecule consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . Thiazoles have diverse applications in drug development .Physical And Chemical Properties Analysis
The molecular weight of “N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide” is 177.23 g/mol . The thiazole ring in the molecule consists of sulfur and nitrogen, which gives the molecule aromatic properties .Scientific Research Applications
Pharmaceutical and Biological Activities
Thiazoles and their derivatives have been found to have a variety of pharmaceutical and biological activities. They have been used in the development of drugs with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Agrochemical Applications
Thiazoles are used in the development of agrochemicals. They are used in the synthesis of various pesticides and herbicides .
Industrial Applications
In the industrial sector, thiazoles are used in the production of rubber vulcanization . They are also used in the synthesis of liquid crystals .
Photographic Sensitizers
Thiazoles are used as photographic sensitizers. They are used in the development of photosensitive materials .
Antitumor Activity
Some thiazole derivatives have been found to have antitumor activity. For example, a series of 2,4-disubstituted thiazole compounds containing N-n-butyl or N-cyclohexyl thioureido synthon at position 2 and N-substituted thiosemicarbazone moiety at position 4 were synthesized and verified for their antitumor activity .
Antioxidant Activity
Thiazoles have been found to have antioxidant activity. They are used in the development of drugs and supplements that help protect the body from damage caused by harmful molecules called free radicals .
Antimicrobial Activity
Thiazoles have been found to have antimicrobial activity. They are used in the development of drugs that inhibit the growth of or destroy microorganisms .
Anti-Alzheimer Activity
Thiazoles have been found to have anti-Alzheimer activity. They are used in the development of drugs that help in the treatment of Alzheimer’s disease .
Future Directions
Thiazole derivatives have shown potential in various therapeutic areas, and there is ongoing research to develop novel therapeutic agents for a variety of pathological conditions . This suggests that “N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide” and similar compounds could have potential future applications in medicinal chemistry .
properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c16-12(15-13-14-5-6-18-13)10-7-9-3-1-2-4-11(9)17-8-10/h1-7H,8H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQFWTWWMNXZMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide |
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